Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTURCHIBDOZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves the reaction of 2-aminopyridine with α-bromoacetate under basic conditions to form the imidazo[1,2-a]pyridine core. The chloro substituent is introduced via a halogenation reaction using reagents such as N-chlorosuccinimide (NCS). The final esterification step involves the reaction of the resulting acid with ethanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid.
Reduction: Formation of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanol.
Substitution: Formation of 2-(6-azidoimidazo[1,2-a]pyridin-2-yl)acetate.
Scientific Research Applications
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro substituent and imidazo[1,2-a]pyridine ring play crucial roles in binding to active sites, thereby modulating the activity of the target. The compound can inhibit enzyme activity by forming stable complexes, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate with structurally related imidazo[1,2-a]pyridine derivatives, focusing on molecular properties, synthetic applications, and biological relevance.
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
Halogen Substituents: The chloro substituent in the target compound (vs. The dichloro derivative exhibits higher density and melting point, attributed to increased molecular symmetry and intermolecular halogen interactions.
Aromatic Modifications :
- The p-tolyl -substituted analog introduces a bulky aromatic group, increasing molecular weight and likely enhancing π-π stacking interactions in biological targets.
Functional Group Effects: The amino group in improves aqueous solubility and provides a site for further derivatization (e.g., amide bond formation), contrasting with the electron-withdrawing chloro group in the target compound.
Biological Activity
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in drug development.
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : Approximately 238.67 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with a chloro substituent, which is crucial for its biological activity.
Biological Activity
This compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Anticancer Properties : Research has suggested that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly those related to autoimmune diseases.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The chloro substituent and the imidazo ring facilitate binding to the active sites of enzymes, inhibiting their activity.
- Modulation of Cellular Pathways : By inhibiting enzyme activity, the compound can alter downstream signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study evaluated the effects of this compound on various cancer cell lines (e.g., breast and colon cancer). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
-
Antimicrobial Activity : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Bacteria MIC (µg/mL) Reference Staphylococcus aureus 32 Escherichia coli 64 - Enzyme Inhibition : Research focused on its inhibition of Bruton’s tyrosine kinase (Btk), relevant in autoimmune diseases. The compound demonstrated effective inhibition at low micromolar concentrations.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Imidazo Core : Reaction of 2-aminopyridine with α-bromoacetate under basic conditions.
- Chloro Substitution : Introduction of the chloro group using N-chlorosuccinimide.
- Esterification : Final reaction with ethanol in the presence of an acid catalyst.
Q & A
Q. What are the primary synthetic routes for Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate, and how do reaction conditions influence yield?
The compound is typically synthesized via a one-pot method involving cyclocondensation of 6-chloro-2-aminopyridine with ethyl bromoacetate or α-haloketones. Key steps include:
- Use of DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under mild conditions (60–80°C, 6–12 hours) to form the imidazo[1,2-a]pyridine core .
- Optimization of solvent (e.g., ethanol, DMF) and base (e.g., K₂CO₃) to achieve yields of 65–85%. Excess ethyl bromoacetate (1.2–1.5 equiv.) improves regioselectivity .
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm, -OCH₂CH₃) and aromatic protons (δ 7.5–8.2 ppm) for the imidazo[1,2-a]pyridine ring .
- IR Spectroscopy : Ester carbonyl stretch at ~1740 cm⁻¹ and C-Cl vibration at 650–750 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 269.07 ([M+H]⁺) confirms the molecular formula C₁₁H₁₀ClN₂O₂ .
Q. What are the common chemical transformations of this compound, and which reagents drive these reactions?
- Nucleophilic Aromatic Substitution : Chlorine at C6 reacts with amines (e.g., piperidine) or thiols in DMF at 100°C to yield analogs with modified bioactivity .
- Ester Hydrolysis : NaOH/EtOH (reflux, 4 hours) converts the ester to a carboxylic acid, enabling further conjugation .
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce biaryl motifs for drug discovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its bromo-substituted analog?
- Comparative SAR Studies : Test both compounds against shared targets (e.g., EGFR, COX-2) using enzymatic assays. For example, the chloro analog may exhibit 20% higher EGFR binding affinity due to electronegativity differences .
- Molecular Dynamics Simulations : Model interactions with active sites to identify steric/electronic effects of halogen substitution .
- Metabolic Stability Assays : Compare microsomal half-lives to assess if bromine’s larger size improves resistance to oxidative degradation .
Q. What computational methods predict the reactivity of the chloro substituent in further derivatization?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electrostatic potential maps, highlighting nucleophilic attack sites at C6 .
- Docking Studies : Use AutoDock Vina to screen derivatives against kinase targets (e.g., CDK2), prioritizing substituents that enhance hydrogen bonding .
- Hammett σ Constants : Correlate substituent effects (Cl σₚ = +0.23) with reaction rates in SNAr transformations .
Q. How can SHELX programs improve crystallographic analysis of derivatives?
- Structure Solution : Use SHELXD for phase determination from X-ray data (Mo-Kα, λ = 0.71073 Å) to resolve disordered ester groups .
- Refinement : Apply SHELXL with anisotropic displacement parameters and Hirshfeld surface analysis to validate hydrogen-bonding networks .
- Twinned Data Handling : For challenging crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions .
Q. What strategies optimize the synthesis of N-substituted acetamide derivatives for anticancer screening?
- Stepwise Functionalization : React the ethyl ester with hydrazine to form a hydrazide intermediate, then couple with acyl chlorides (e.g., benzoyl chloride) using EDCI/HOBt .
- Microwave-Assisted Synthesis : Reduce reaction times from 12 hours to 30 minutes by heating at 120°C in DMF, improving yields to >90% .
- High-Throughput Screening : Use parallel synthesis in 96-well plates to generate libraries for cytotoxicity assays (e.g., MTT against MCF-7 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
